Dimethyl 2-chloro-3-oxohexanedioate
Description
No data is available in the provided evidence regarding this compound’s synthesis, properties, or applications. Structurally, it is an ester derivative of hexanedioic acid with a chlorine atom and a ketone group at positions 2 and 3, respectively. Such compounds are often intermediates in organic synthesis, but specific details cannot be confirmed without additional sources.
Properties
CAS No. |
5471-22-7 |
|---|---|
Molecular Formula |
C8H11ClO5 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
dimethyl 2-chloro-3-oxohexanedioate |
InChI |
InChI=1S/C8H11ClO5/c1-13-6(11)4-3-5(10)7(9)8(12)14-2/h7H,3-4H2,1-2H3 |
InChI Key |
JVFHWJAJRDCZQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloro-3-oxohexanedioate can be synthesized through several methods. One common approach involves the chlorination of dimethyl hexanedioate, followed by oxidation to introduce the oxo group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and an oxidizing agent like potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloro-3-oxohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dimethyl 2-chloro-3-hydroxyhexanedioate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Higher oxidation state products, such as carboxylic acids.
Reduction: Dimethyl 2-chloro-3-hydroxyhexanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-chloro-3-oxohexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-3-oxohexanedioate involves its reactivity with various molecular targets. The chloro and oxo groups facilitate interactions with nucleophiles and electrophiles, enabling the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, hypothetical comparisons can be inferred based on general organic chemistry principles:
a. Dimethyl Fumarate (DMF)
- While unrelated structurally (DMF is a fumaric acid ester), it is mentioned in the evidence as a therapeutic agent for multiple sclerosis. Unlike dimethyl 2-chloro-3-oxohexanedioate, DMF lacks chlorine and ketone groups but shares ester functionalities. DMF’s mechanism involves Nrf2 pathway activation , whereas the target compound’s reactivity would likely focus on electrophilic substitution or nucleophilic acyl substitution due to its chloro and ketone groups.
b. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- This compound (from ) is a methylamino-substituted butanoate ester. Its synthesis involves deprotection reactions , but its structural differences (shorter carbon chain, amino group) preclude meaningful comparison with this compound.
c. Hexamethylene Diisocyanate
- A diisocyanate used in polymer production . Functionally and structurally unrelated to ester derivatives.
Critical Limitations in Evidence
- The provided materials lack data on the target compound’s physical/chemical properties, synthetic routes, or biological activity.
- No comparative studies involving esters with chloro-ketone substituents are cited.
Recommendations for Further Research
To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or literature focusing on:
- Synthetic applications of chloro-ketone esters in heterocycle formation.
- Spectroscopic data (e.g., $^{1}\text{H}$-NMR, IR) for analogous compounds.
- Reactivity studies comparing chloro, keto, and ester functionalities.
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